2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
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Overview
Description
2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide is a heterocyclic compound with a complex structure that includes a pyridine ring substituted with phenyl, trifluoromethyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde and a nitrile compound, the reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide involves its interaction with molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- 2-hydroxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group.
Properties
CAS No. |
22122-95-8 |
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Molecular Formula |
C13H9F3N2O2 |
Molecular Weight |
282.22 g/mol |
IUPAC Name |
2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-12(20)10(8)11(17)19/h1-6H,(H2,17,19)(H,18,20) |
InChI Key |
MGIKRPYSZCQPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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